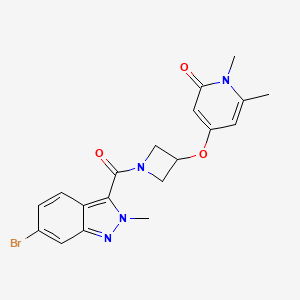
4-((1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H19BrN4O3 and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Indazole moiety : The presence of the 6-bromo-2-methyl-2H-indazole structure is known for its role in various pharmacological activities.
- Azetidine ring : This five-membered ring contributes to the compound's overall stability and biological interaction.
- Pyridinone core : The 1,6-dimethylpyridin-2(1H)-one structure is crucial for its biological activity.
Research indicates that compounds with similar structures often act through multiple pathways, including:
- Inhibition of Heat Shock Protein 90 (HSP90) : Compounds that target HSP90 can destabilize client proteins involved in cancer progression, leading to apoptosis in tumor cells .
- Antioxidant Activity : Indazole derivatives have shown potential as antioxidants, which may protect cells from oxidative stress .
- Anti-cancer Properties : The compound's structural features suggest it may inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor cell growth and induce apoptosis through HSP90 inhibition. |
| Antioxidant | May reduce oxidative stress and protect cellular integrity. |
| Anti-inflammatory | Potential modulation of inflammatory pathways, though specific studies are limited. |
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of the target compound:
- Indazole Derivatives : A study synthesized novel indazole derivatives and evaluated their anticancer, antiangiogenic, and antioxidant activities. Results indicated significant anticancer effects in vitro, suggesting a promising avenue for further research on similar compounds .
- HSP90 Inhibition Studies : Research on HSP90 inhibitors has demonstrated that these compounds can effectively downregulate oncogenic signaling pathways, leading to reduced tumor growth in preclinical models . The target compound's ability to bind to HSP90 could position it as a candidate for cancer therapy.
- Oxidative Stress Modulation : Some indazole derivatives have been shown to exhibit antioxidant properties, potentially mitigating damage from reactive oxygen species (ROS) in cellular models .
Propiedades
IUPAC Name |
4-[1-(6-bromo-2-methylindazole-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-11-6-13(8-17(25)22(11)2)27-14-9-24(10-14)19(26)18-15-5-4-12(20)7-16(15)21-23(18)3/h4-8,14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEVXKPAVVZMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=C4C=CC(=CC4=NN3C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













